Akt1-IN-1
Description
Overview of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that plays a central role in regulating the cell cycle, cellular quiescence, proliferation, and survival. wikipedia.org Activation of PI3K leads to the production of PIP3, which in turn recruits and activates Akt at the plasma membrane. wikipedia.orgmdpi.com Activated Akt then phosphorylates a wide range of downstream substrates, influencing various cellular activities. uniprot.orgthermofisher.com The pathway is further linked to mTOR, a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, both regulated by Akt. frontiersin.org mTORC1 is primarily involved in regulating cell growth and protein synthesis, while mTORC2 plays a role in cell survival and proliferation, partly by phosphorylating Akt at Ser473. frontiersin.org The PI3K/Akt/mTOR pathway is tightly regulated, and its dysregulation is a hallmark of many cancers, contributing to uncontrolled cell growth and resistance to apoptosis. wikipedia.orgfrontiersin.org
Role of Akt1 Isoform in Cellular Processes
Akt1 is a key serine/threonine-protein kinase involved in regulating numerous downstream signaling pathways. nih.gov While there is some functional redundancy among the Akt isoforms, Akt1 has demonstrated unique and essential roles in various cellular processes, as evidenced by studies using isoform-specific genetic manipulations and inhibitors. oup.comaacrjournals.org
Akt1 plays a significant role in regulating cell proliferation and growth. nih.govnih.gov It is implicated in the progression through the cell cycle, particularly G1/S transition. nih.gov Studies have shown that Akt1 promotes cell proliferation, and its silencing can lead to cell cycle arrest. oncotarget.comspandidos-publications.com The phosphorylation of downstream targets by Akt1 influences signaling cascades that control cell growth and division. uniprot.org
Akt1 is a crucial modulator of cell survival and apoptosis. uniprot.orgresearchgate.net Its activation generally promotes cell survival and inhibits programmed cell death. biomolther.orgthermofisher.com Akt1 can exert its anti-apoptotic effects through the phosphorylation of various downstream targets, including those involved in regulating caspase activity and the balance of pro- and anti-apoptotic proteins. thermofisher.compsu.edunih.gov For instance, Akt1 can inhibit apoptosis by phosphorylating components like BAD, leading to the dissociation of pro-apoptotic complexes. thermofisher.com Overexpression of constitutively active Akt1 has been shown to provide cellular protection against apoptotic DNA damage and membrane changes. psu.edunih.gov
Akt1 also influences angiogenesis, the formation of new blood vessels, and cell motility. nih.govmrc.ac.ukjci.org It is a critical downstream kinase in the VEGF signaling cascade, a major driver of angiogenesis. pnas.orgnih.gov Akt1 is necessary for various endothelial cell functions crucial for angiogenesis, including migration and proliferation. pnas.orgnih.gov Studies in Akt1-deficient mice have demonstrated impaired ischemia-induced arteriogenesis and VEGF-induced postnatal angiogenesis. jci.orgpnas.org Mechanistically, Akt1 influences cell motility through the phosphorylation of proteins involved in actin reorganization and microtubule dynamics. oup.com While some studies suggest Akt1 promotes cell motility, others indicate context-dependent or even inhibitory roles depending on the cell type. molbiolcell.orgmolbiolcell.org
Akt1 participates in the regulation of glucose metabolism and protein synthesis. wikipedia.orgnih.govresearchgate.netoup.comnih.govoncotarget.commrc.ac.ukjci.orgwikipedia.orgwikipedia.org Akt, including the Akt1 isoform, is involved in insulin-stimulated glucose uptake by mediating the translocation of glucose transporters like GLUT4 to the cell surface. uniprot.orgijbs.com It also regulates glycogen (B147801) synthesis by phosphorylating and inhibiting enzymes like GSK3. uniprot.orgthermofisher.com In terms of protein synthesis, Akt mediates insulin-stimulated protein synthesis by activating the mTORC1 signaling pathway through the phosphorylation of negative regulators like TSC2. uniprot.orgthermofisher.com This activation leads to the phosphorylation of downstream effectors that promote protein translation. uniprot.orgfrontiersin.org
Akt1 has implications in genomic stability and differentiation. Akt has been linked to telomere maintenance and DNA stability through the activation of TERT (Telomere Reverse Transcriptase). thermofisher.com While the specific role of Akt1 in differentiation can be context-dependent and vary across different cell types and developmental stages, the PI3K/Akt pathway, including Akt1, plays a role in regulating differentiation processes. wikipedia.orgoup.com
Participation in Glucose Metabolism and Protein Synthesis
Rationale for Akt1 as a Therapeutic Target in Biological Systems
The frequent dysregulation and hyperactivation of the PI3K/Akt signaling pathway, particularly involving Akt1, in numerous diseases, most notably cancer, provides a strong rationale for targeting Akt1 for therapeutic intervention sinobiological.comaacrjournals.orgmdpi.comdovepress.comspandidos-publications.com. Akt1 plays a pivotal role in promoting cell survival by inhibiting apoptosis and is often referred to as the "survival kinase" spandidos-publications.comnih.gov. It mediates cell survival and proliferation by influencing pathways such as Bcl2 and MDM2 nih.gov.
Overexpression or abnormal activation of Akt, including Akt1, has been observed in a wide spectrum of cancers, including ovarian, lung, pancreatic, breast, and gastric cancers, and is strongly associated with increased cancer cell proliferation, survival, and resistance to chemotherapy aacrjournals.orgmdpi.comspandidos-publications.comspandidos-publications.comiiarjournals.org. For instance, phosphorylation of Akt at Ser473 has been linked to breast cancer metastasis aacrjournals.org. In gastric cancer, activated Akt is believed to contribute to chemoresistance iiarjournals.org. Studies have shown that targeting Akt activation can be a promising approach in combination with chemotherapy to attenuate chemoresistance in gastric cancer cell lines iiarjournals.org.
Beyond its role in survival and proliferation, Akt1 is also implicated in other processes critical for disease progression, such as cell migration, invasion, and angiogenesis wikipedia.orgmdpi.comnih.govspandidos-publications.commdpi.com. Akt1 has been shown to be involved in the migration and invasion of cancerous cells, highlighting its importance in cancer progression and metastasis nih.gov. In some cancer types, Akt1 suppression has resulted in the inhibition of cell migration nih.gov. Akt also induces angiogenesis through the upregulation of VEGF spandidos-publications.com.
Research findings underscore the specific contributions of Akt1 to tumorigenesis and progression. Studies in mouse models have demonstrated that Akt1 deficiency can delay tumor growth and reduce metastasis pnas.org. Selective inhibition of Akt1 has been shown to enhance cancer cell apoptosis in lung cancer models nih.gov. Furthermore, Akt1 has been identified as a critical oncogene in oral squamous cell carcinoma (OSCC), with its overexpression observed in OSCC tissues and cell lines, and its suppression inhibiting OSCC cell growth spandidos-publications.com.
The activating mutation in AKT1 (E17K) is strongly associated with certain conditions like Proteus syndrome and is also found frequently in various cancers, including breast, bladder, cervix, and prostate cancers, further supporting Akt1 as a relevant therapeutic target mdpi.comnih.govsemanticscholar.org.
While Akt isoforms share functions, there's increasing evidence of non-redundant roles, particularly for Akt1 in primary tumor growth and Akt2 in metastasis in some cancers mdpi.comaacrjournals.org. However, other studies suggest context-specific or even contradictory roles depending on the cancer type uillinois.edunih.govnih.gov. For example, while Akt1 promotes migration in some contexts, it has been observed to inhibit migration in others pnas.orgnih.gov. Despite these complexities, the overarching evidence of Akt1's involvement in key oncogenic processes provides a compelling rationale for developing therapeutic strategies specifically targeting this isoform.
The therapeutic targeting of Akt1 has emerged as an appealing strategy for drug development due to its pivotal role in cellular signaling and implication in a wide range of diseases patsnap.com. The aim is to inhibit or modulate Akt1 activity to disrupt pro-survival and proliferative signals in pathological conditions patsnap.com. Various mechanisms are employed for targeting Akt1, including ATP-competitive inhibition and allosteric inhibition mdpi.compatsnap.com.
Data from research studies further support the rationale for targeting Akt1. For instance, a study in OSCC identified Akt1 as commonly overexpressed and demonstrated that targeting Akt1 by RNA interference significantly suppressed the growth of OSCC cells both in vitro and in vivo. spandidos-publications.com.
| Study Type | Cancer Type | Key Finding Related to Akt1 Targeting Rationale | Source |
| Mouse Model Study | Lung Cancer | Selective inhibition of Akt1 enhanced cancer cell apoptosis compared to pan-Akt inhibition. nih.gov | nih.gov |
| Mouse Model Study | Breast Cancer | Akt1 deficiency delayed tumor growth and reduced lung metastases. pnas.org | pnas.org |
| In vitro/In vivo | OSCC | Akt1 is overexpressed; targeting Akt1 suppressed tumor growth. spandidos-publications.com | spandidos-publications.com |
| Review Article | Various Cancers | Abnormal overexpression or activation of AKT (including Akt1) is linked to increased proliferation and survival. aacrjournals.org | aacrjournals.org |
| Review Article | Gastric Cancer | Activated Akt plays a significant role in chemotherapy resistance. iiarjournals.org | iiarjournals.org |
This table summarizes some key research findings that contribute to the rationale for targeting Akt1 in cancer.
Unraveling the Mechanism of Action of Akt1-IN-1: An Allosteric Inhibitor of Akt1
This compound is characterized as an allosteric inhibitor targeting the serine/threonine protein kinase Akt1 (also known as Protein Kinase B alpha). Unlike ATP-competitive inhibitors that target the active site, this compound exerts its inhibitory effect by binding to a distinct allosteric site on the Akt1 enzyme. This binding event is crucial for modulating Akt1 activity and involves specific interactions with both the pleckstrin homology (PH) domain and the kinase domain of Akt1. The mechanism of action centers on stabilizing the inactive conformation of Akt1, thereby preventing the conformational changes required for its activation.
Mechanism of Action and Molecular Interactions of this compound
This compound functions as an allosteric inhibitor, meaning it binds to a site on Akt1 that is separate from the active catalytic site where ATP binds. This allosteric binding leads to a conformational change in the enzyme that reduces or eliminates its catalytic activity nih.govguidetopharmacology.orgfrontiersin.orgharvard.edu. The efficacy of this compound and similar allosteric inhibitors is dependent on the presence of the Akt1 PH domain, highlighting the importance of this domain in the inhibitory mechanism nih.govharvard.edu.
Binding Site Analysis and Allosteric Inhibition
The allosteric binding site of inhibitors like this compound is situated at the interface between the PH domain and the kinase domain of Akt1 nih.govguidetopharmacology.orgfrontiersin.orgharvard.eduwikidata.org. This interface is critical for maintaining Akt1 in its autoinhibited, inactive state in the absence of activating signals nih.govfrontiersin.orgharvard.edu. By binding to this interface, this compound stabilizes the inactive conformation, effectively locking the enzyme in a state where it cannot be fully activated.
The PH domain of Akt1 plays a vital role in the enzyme's regulation, primarily by mediating its recruitment to the plasma membrane through interaction with phosphoinositides like PIP3 nih.govharvard.edu. Allosteric inhibitors, including this compound, interact directly with the PH domain as part of their binding to the PH-kinase interface frontiersin.orgharvard.eduwikidata.org. This interaction is essential for their inhibitory activity nih.govguidetopharmacology.orgfrontiersin.orgharvard.eduharvard.eduwikidata.org. Studies on similar allosteric inhibitors have identified specific amino acid residues within the PH domain, such as Arg86, Asn53, Arg23, Ile19, and Trp80, that are involved in mediating these interactions wikidata.org. For instance, Trp80 has been shown to be critical for the binding of some allosteric inhibitors, with mutations in this residue affecting inhibitor potency wikidata.org.
Research into the binding of allosteric Akt1 inhibitors has identified several critical amino acid residues in both the PH and kinase domains that are crucial for inhibitor binding and/or maintaining the autoinhibited state of Akt1 wikidata.org. Mutations in some of these residues can disrupt the natural autoinhibitory interaction between the PH and kinase domains, leading to constitutive activation of Akt1 and, in some cases, reduced sensitivity to allosteric inhibitors wikidata.org. Key residues highlighted in studies of similar inhibitors include Glu17, Arg23, Asn53, Gln79, Trp80, Arg86, Tyr18, and Ile19 in the PH domain, and Glu191, Thr195, Val270, Val271, Asp323, Asp325, Arg328, Leu316, Val320, Leu321, Phe358, Leu362, His194, and Arg273 in the kinase domain wikidata.org. The interaction network involving residues like Arg86, Glu17, and Tyr18 in the PH domain is particularly important for controlling Akt conformation and activity.
Conformational Changes Induced by this compound Binding
This compound, by binding to the allosteric site at the PH-kinase interface, stabilizes the autoinhibited conformation of Akt1 nih.govharvard.edu. In this inactive state, the PH domain is positioned such that it interacts with the kinase domain, effectively sequestering the PIP3 binding site on the PH domain and preventing the kinase domain from adopting an active conformation nih.govfrontiersin.orgharvard.edu.
The binding of this compound reinforces the inhibitory intramolecular interactions between the PH and kinase domains frontiersin.orgharvard.eduwikidata.org. This stabilization prevents the conformational shift to the "PH-out" state that is necessary for Akt1 to translocate to the plasma membrane and become activated by upstream kinases like PDK1 and mTORC2 nih.govharvard.edu. By locking the PH and kinase domains in their interacting, inactive configuration, this compound effectively blocks the initial steps of Akt1 activation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H34FN5O5S2 |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
N-[4-(4-fluorocyclohexa-1,3-dien-1-yl)-5-[[1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridin-2-yl]methoxymethyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C31H34FN5O5S2/c1-20(2)29-27(30(22-8-10-24(32)11-9-22)35-31(34-29)36(4)43(5,38)39)19-42-18-25-16-23-17-33-15-14-28(23)37(25)44(40,41)26-12-6-21(3)7-13-26/h6-8,10,12-17,20H,9,11,18-19H2,1-5H3 |
InChI Key |
ZEMLAHMFSXBYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2COCC4=C(N=C(N=C4C(C)C)N(C)S(=O)(=O)C)C5=CC=C(CC5)F)C=NC=C3 |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions of Akt1 in 1
Kinase Selectivity and Isoform Specificity Profiling of Akt1-IN-1
Assessing the kinase selectivity and isoform specificity of an inhibitor is crucial to understand its potential biological effects and differentiate it from compounds with broader activity. This compound has been reported to have an IC50 of 1.042 µM against Akt. selleckchem.com In cellular contexts, this compound inhibits the phosphorylation of Akt at Thr308 and Ser473 with IC50 values of 0.422 µM and 0.322 µM, respectively. selleckchem.com
Differentiation from Pan-Akt Inhibition
Pan-Akt inhibitors are compounds designed to inhibit all three Akt isoforms (Akt1, Akt2, and Akt3) with similar potency. While the Akt isoforms share significant homology and overlapping functions, studies using genetic knockout models have revealed distinct and sometimes opposing roles for each isoform in various physiological and pathological processes, including cancer progression and metabolism. cenmed.comxenbase.orgcenmed.comfishersci.comharvard.eduguidetopharmacology.org For instance, Akt1 has been linked to cell survival and growth, while Akt2 plays a significant role in glucose homeostasis, and Akt3 is highly expressed in the brain. nih.govmrc.ac.uknih.gov In the context of cancer, the roles of Akt1 and Akt2 can even be opposed, with Akt2 sometimes promoting migration and invasion while Akt1 inhibits these processes. cenmed.com
The concept of isoform-specific inhibition arises from these distinct roles, suggesting that selectively targeting a particular Akt isoform might offer therapeutic advantages or different biological outcomes compared to inhibiting all three isoforms simultaneously. While some inhibitors like A-443654 are characterized as pan-Akt inhibitors with similar potency across Akt1, Akt2, and Akt3, other compounds may exhibit a preference for one or two isoforms. nih.govguidetopharmacology.org For example, GSK2110183 has been shown to inhibit Akt1 significantly more potently than Akt2 or Akt3. guidetopharmacology.org The description of this compound as an "Akt1 inhibitor" selleckchem.com suggests a potential for isoform preference, although detailed comparative IC50 data against Akt2 and Akt3 were not explicitly found in the provided search results for this compound itself. However, the rationale for developing Akt1-specific inhibitors stems from the desire to target the unique functions of Akt1 while potentially minimizing effects mediated by other isoforms. Studies comparing a putative Akt1 inhibitor like A-674563 with the pan-Akt inhibitor MK-2206 have shown differences in efficacy and downstream effects in specific cancer cell lines, supporting the idea that isoform preference can lead to distinct biological outcomes.
Comparative Analysis with Other AGC Kinases
Akt belongs to the AGC family of protein kinases, which also includes kinases such as PKA, PKC, and GSK3. nih.gov Given the structural similarities within this family, assessing the selectivity of an Akt inhibitor against other AGC kinases is important to understand potential off-target effects.
While direct, comprehensive profiling data for this compound against a broad panel of kinases, particularly other AGC kinases, were not detailed in the provided search results, studies on other Akt inhibitors illustrate the typical findings in such profiling. For instance, the pan-Akt inhibitor A-443654 is reported to be highly selective for Akt compared to most other kinases, although it shows less selectivity towards closely related AGC kinases like PKA and PKC, still maintaining at least 40-fold selectivity over PKA. Similarly, GSK690693, another pan-Akt inhibitor, is described as very selective for Akt isoforms versus the majority of kinases from other families but is less selective for members of the AGC kinase family, including PKA, PrkX, and PKC isozymes. nih.gov These examples highlight that while significant selectivity over kinases in other families can be achieved, some degree of inhibition of other AGC kinases is not uncommon for Akt inhibitors. To fully characterize this compound's profile, comprehensive kinase profiling data would be required to determine its activity against a wide range of kinases, especially other members of the AGC family.
Illustrative Kinase Inhibition Data (Based on reported data for comparable inhibitors)
While specific comprehensive kinase profiling data for this compound were not available in the search results, the following table presents illustrative data formats and typical findings for other Akt inhibitors discussed in the context of selectivity against Akt isoforms and other AGC kinases. This data is derived from reported findings for A-443654 and GSK690693. nih.gov
| Compound | Target Kinase | Family | IC50 (nM) or Ki (nM) | Selectivity vs Akt1 (Fold) | Source |
| This compound | Akt (overall) | AGC | 1042 (IC50) | N/A | Reported for cellular Akt inhibition selleckchem.com |
| A-443654 | Akt1 | AGC | 160 (Ki) | 1 | |
| A-443654 | Akt2 | AGC | ~160 (Ki) | ~1 | Pan-Akt inhibitor nih.gov |
| A-443654 | Akt3 | AGC | ~160 (Ki) | ~1 | Pan-Akt inhibitor nih.gov |
| A-443654 | PKA | AGC | >6400 (Ki) | >40 | |
| A-443654 | PKC (various) | AGC | Less selective than PKA | <40 | |
| GSK690693 | Akt1 | AGC | 2 (IC50), 1 (Ki) | 1 | nih.gov |
| GSK690693 | Akt2 | AGC | 13 (IC50), 4 (Ki) | 6.5 (IC50), 4 (Ki) | nih.gov |
| GSK690693 | Akt3 | AGC | 9 (IC50), 12 (Ki) | 4.5 (IC50), 12 (Ki*) | nih.gov |
| GSK690693 | PKA | AGC | <100 (IC50) | >100/2 = >50 (IC50) | Less selective within AGC nih.gov |
| GSK690693 | PrkX | AGC | <100 (IC50) | >100/2 = >50 (IC50) | Less selective within AGC nih.gov |
| GSK690693 | PKC isozymes | AGC | <100 (IC50) | >100/2 = >50 (IC50) | Less selective within AGC nih.gov |
Note: The values for A-443654 are approximate for Akt2 and Akt3 based on its description as a pan-Akt inhibitor. Ki denotes apparent Ki. This table is for illustrative purposes based on reported data for comparable compounds and highlights the type of data used in kinase profiling. Specific, comprehensive profiling data for this compound were not available in the provided sources.*
This data, if available for this compound, would be presented in an interactive table format to allow for sorting and filtering based on kinase family, potency, and selectivity.
It appears that specific, detailed experimental data focusing solely on the chemical compound "this compound" and its precise effects on the modulation of Akt1 phosphorylation states (Thr308 and Ser473) and its impact on the downstream signaling effectors GSK3α/β, FOXO transcription factors, and TSC1/2-mTORC1 signaling could not be found within the conducted searches. While the searches provided comprehensive information on the general mechanisms of Akt1 activation and the consequences of Akt inhibition on these downstream targets, they did not yield experimental findings specifically attributed to a compound explicitly named "this compound" in the context of the detailed outline provided.
One search result identified a compound named "Tubulin/AKT1-IN-1" with PubChem CID 168475950 nih.gov. However, the available information for this specific compound in the search results does not include detailed biological assay data describing its effects on Akt1 phosphorylation at Thr308 and Ser473, or its specific impact on the phosphorylation or activity of GSK3α/β, FOXO transcription factors, and the TSC1/2-mTORC1 pathway as requested by the outline.
General scientific literature confirms that Akt1 is a key kinase in the PI3K/Akt/mTOR pathway, and its activation involves phosphorylation at two critical sites: Thr308 by PDK1 and Ser473 by mTORC2. nih.govrcsb.orgresearchgate.netnih.govuniprot.org Activated Akt1 subsequently phosphorylates numerous downstream substrates, including GSK3α/β (leading to inhibition), FOXO transcription factors (leading to cytoplasmic sequestration and degradation), and TSC2 (relieving its inhibition of mTORC1). nih.gov Inhibition of Akt1 would generally be expected to reverse these effects, leading to decreased phosphorylation of GSK3 and FOXO (potentially increasing FOXO nuclear localization and activity), and increased activity of the TSC1/2 complex, resulting in decreased mTORC1 signaling.
However, without specific experimental data directly linking the compound "this compound" to these molecular events as per the provided outline, a detailed article focusing solely on this specific compound's effects cannot be accurately generated based on the available search results.
Cellular and Molecular Consequences of Akt1 Inhibition by Akt1 in 1
Impact on Downstream Signaling Effectors
Effects on p70S6K and Ribosomal Protein S6 Phosphorylation
The inhibition of Akt1 has significant consequences for the mTORC1 signaling pathway, a critical regulator of protein synthesis. Akt1-dependent phosphorylation of the tuberous sclerosis 2 (TSC2) protein counteracts its inhibitory effect on mammalian target of rapamycin (B549165) complex 1 (mTORC1). researchgate.net Stimulated mTORC1 subsequently activates p70 ribosomal protein S6 kinase (p70S6K), which in turn phosphorylates ribosomal protein S6 at serine residues 240 and 244. researchgate.net This phosphorylation of ribosomal protein S6 is associated with the stimulation of protein synthesis. researchgate.net
Studies have demonstrated that Akt1 directly phosphorylates mTOR, leading to the activation of p70S6K and subsequent phosphorylation of ribosomal protein S6. researchgate.net Experimental evidence, such as the use of TAT-pAKT1T308, has shown stimulation of signaling pathways downstream of Akt1, evidenced by the phosphorylation of ribosomal protein S6 at Ser240/244. researchgate.net Conversely, inhibition of Akt with compounds like KP372-1 has been shown to decrease the phosphorylation of the S6 ribosomal protein (Ser240/244), a known downstream target of Akt. ctdbase.org The activation of Akt leads to the activation of TORC1 and its downstream target p70S6K. researchpeptides.com Ribosomal protein S6 has been identified as a downstream target of the PI3K/Akt/p70S6K signaling pathway. guidetopharmacology.org
Alterations in Other Known and Novel Akt1 Substrates
Activated Akt1 phosphorylates a wide array of downstream targets, influencing diverse cellular functions. researchgate.net In glucose metabolism, phosphorylated Akt1 inhibits glycogen (B147801) synthase kinase-3 (GSK-3) isoforms by phosphorylating GSK-3α at Ser21 and GSK-3β at Ser9. researchgate.net Akt1-dependent phosphorylation of TSC2 is crucial as it counteracts TSC2's inhibitory effect on mTORC1. researchgate.net Selective phosphorylation of GSK-3α, but not GSK-3β, has been observed with specific activated Akt1 constructs. researchgate.net
Beyond these well-established targets, Akt is involved in the phosphorylation of Forkhead box protein O (FOXO) factors, leading to their cytoplasmic localization. citeab.comiiarjournals.org Akt also plays a role in regulating NF-κB-dependent gene transcription and positively influences the activity of CREB1. citeab.comiiarjournals.org The Rho GTPase-activating protein DLC1 is another substrate whose phosphorylation is implicated in regulating cell proliferation and growth. citeab.comiiarjournals.org
More recent research has identified Akt1-specific substrates, including palladin (PALLD), prohibitin (PHB), and CDKN1A. citeab.com Phosphorylation of palladin is known to modulate cytoskeletal organization and cell motility. citeab.com Prohibitin is involved in cell metabolism and proliferation. citeab.com Phosphorylation of CDKN1A at Thr-145 leads to its release from CDK2 and cytoplasmic relocalization. citeab.com While over 100 substrate candidates for Akt have been reported, isoform specificity is not yet established for the majority. citeab.comiiarjournals.org Akt also regulates glucose uptake by mediating the insulin-induced translocation of the GLUT4 glucose transporter. iiarjournals.org Phosphorylation of PTPN1 at Ser-50 negatively modulates its phosphatase activity, preventing dephosphorylation of the insulin (B600854) receptor. iiarjournals.org Furthermore, Akt mediates insulin-stimulated protein synthesis by phosphorylating TSC2 at Ser-939 and Thr-1462, thereby activating the mTORC1 signaling pathway. iiarjournals.org Akt also regulates mTORC1 by catalyzing the phosphorylation of CASTOR1 and DEPDC5. iiarjournals.org The storage of glucose as glycogen is regulated by Akt through the phosphorylation of GSK3A at Ser-21 and GSK3B at Ser-9, inhibiting their kinase activity. iiarjournals.org Phosphorylation of GSK3 isoforms by Akt is considered a mechanism driving cell proliferation. iiarjournals.org Akt also regulates cell survival via the phosphorylation of MAP3K5 (ASK1); phosphorylation at Ser-83 decreases MAP3K5 kinase activity stimulated by oxidative stress, thus preventing apoptosis. iiarjournals.org Additional substrates include ACLY, phosphorylated at Ser-454, potentially regulating fatty acid synthesis, and PDE3B, activated via phosphorylation of Ser-273, leading to reduced cAMP levels and inhibited lipolysis. iiarjournals.org Akt also phosphorylates PIKFYVE on Ser-318, increasing PI(3)P-5 activity. iiarjournals.org Studies comparing Akt1 and Akt2 deficiency in endothelial cells have shown that more Akt1-affected substrates were reduced compared to those affected by Akt2 loss, with pathway analyses identifying angiogenic proteins significantly impacted by Akt1 loss, suggesting that Akt1-specific substrates influence growth and development in the endothelium. herbmedpharmacol.com
Cellular Phenotypic Responses to Akt1-IN-1
Inhibiting Akt1 leads to a range of cellular phenotypic responses, impacting fundamental processes essential for cell survival and proliferation.
Inhibition of Cellular Proliferation
Activated Akt1 is known to promote cell proliferation. nih.gov Akt1 has been widely implicated in controlling this process. cenmed.com Studies have shown that upregulation of Akt1 significantly increased cell proliferation in cell lines such as HepG2 and HCT 116. cenmed.com Conversely, downregulation of Akt1 expression has been observed to inhibit the proliferation of K562 cells. cenmed.com Enforced expression of Akt1 has been shown to significantly increase cell proliferation through the induction of Bcl-2 and NF-κB in both HepG2 and HCT 116 cells. cenmed.com The inhibition of the upstream regulator PI3K by wortmannin (B1684655) effectively reduced colony formation in tumor cells with Akt1 transfection. cenmed.com Overexpression of Akt1 resulted in a significant increase in viability in SMMC-7721 cells, while its downregulation suppressed proliferation. nih.gov These findings indicate that Akt1 effectively promotes the proliferation of hepatocellular carcinoma (HCC) cells, and its knockdown inhibits proliferation. nih.gov The PI3K/Akt pathway is recognized for its key role in numerous cellular functions, including proliferation. wikipedia.orgnih.gov Treatment with Akt inhibitors, such as KP372-1, has been shown to inhibit the proliferation of head and neck cancer cell lines. ctdbase.org Abnormal overexpression or activation of Akt is frequently observed in various cancers and is associated with increased cancer cell proliferation. creative-biolabs.com The phosphorylation of GSK3 isoforms by Akt is considered one of the mechanisms driving cell proliferation. iiarjournals.org Thus, inhibition of Akt1 typically leads to a reduction in cellular proliferation.
Induction of Apoptotic Pathways
Activation of Akt1 is associated with resistance to apoptosis. nih.gov Activated Akt1 phosphorylates downstream targets that promote cell survival and inhibit apoptosis. researchgate.net Akt1 has been implicated in controlling resistance to apoptosis. cenmed.com Akt1 plays a notable role in anti-apoptosis, partly by directly regulating the expression of PTEN and Notch1. nih.gov Knockdown of Akt1 has been shown to inhibit apoptosis in HCC cells. nih.gov Akt regulates cell survival through the phosphorylation of MAP3K5 (ASK1). iiarjournals.org Apoptotic stimuli activate ASK1, which in turn inhibits hypertonicity-induced Akt activation. citeab.comresearchgate.net This inhibition of Akt activation is a result of ROS-mediated activation of ASK1. citeab.comresearchgate.net Studies using Akt inhibitors have demonstrated their ability to induce apoptosis in chronic lymphocytic leukemia cells. abcam.com Specific inhibitors like Akti-1/2 and A-443654 induced apoptosis in a dose-dependent and time-dependent manner in these cells. abcam.com Notably, common survival factors for CLL cells, such as IL-4 and SDF-1α, were unable to block the apoptosis induced by these Akt inhibitors. abcam.com While Akti-1/2 did not significantly alter the mRNA expression profile of apoptosis-related genes, A-443654 induced some changes, including an increase in PUMA and NOXA mRNA levels and a decrease in MCL-1 protein level. abcam.com Akti-1/2 and A-443654 were effective in inducing apoptosis regardless of the IGHV status. abcam.com The Akt inhibitor KP372-1 has also been shown to induce apoptosis and anoikis in head and neck squamous cell carcinoma cell lines. ctdbase.org Akt promotes cell survival by phosphorylating and inactivating key components in the apoptotic cascade. abcam.com Akt substrates involved in this process include members of the FOXO family of transcription factors and GSK-3, which are inhibited by Akt. abcam.com Inhibition of GSK-3, a downstream effect of Akt activation, leads to the upregulation of the anti-apoptotic protein MCL-1. abcam.com Phosphorylated Akt has been implicated in the deregulation of apoptosis by inducing signals that interfere with normal regulatory mechanisms activating mTOR. creative-biolabs.com Therefore, inhibition of Akt1 disrupts these pro-survival mechanisms, promoting the induction of apoptotic pathways.
Effects on Cell Migration and Invasion
The influence of activated Akt1 on cell migration and invasion is complex and can vary depending on the cell type and context. Activated Akt1 is correlated with altered cell migration and invasion. nih.gov Constitutively active Akt1 or its isoforms can enhance the ability to invade in already invasive cancer cells, but may have the opposite effect on normal or less invasive cells. nih.gov For example, myr-Akt1 inhibited cell migration, motility, and invasion in T4-2 breast cancer cells. nih.gov In these cells, the inhibition of motility by activated Akt1 was dependent on the down-regulation of Rho activity. nih.gov Akt1 inhibits motility by stimulating the degradation of TSC2, which leads to reduced Rho-GTPase activity, decreased actin stress fibers and focal adhesions, and consequently reduced motility and invasion. nih.gov Overexpression of TSC2 was found to rescue the migration phenotype of myr-Akt1-expressing tumor cells. nih.gov Hyperactivation of the Akt1 oncogene can paradoxically prevent invasive behavior. nih.gov Overexpression of myr-Akt1 phosphorylates and targets TSC2 for degradation, resulting in reduced Rho-GTPase activity, decreased actin stress fibers and focal adhesions, and reduced motility and invasion. nih.gov
Akt1 can suppress carcinoma cell migration through various mechanisms, including inducing the degradation of NFAT and attenuating pro-invasion and metastasis genes. nih.gov Akt1 can also suppress ERK and TSC2 activity, contributing to the suppression of migration. nih.gov However, Akt1 has also been shown to enhance fibroblast motility by phosphorylating Girdin. nih.gov Furthermore, Akt1 signaling can enhance MMP2 activity in mouse mammary epithelial cells, thereby augmenting invasion. nih.gov Studies have shown that overexpression of Akt1 inhibits invasive migration of breast cancer cell lines, while silencing Akt1 enhances migration. nih.gov This inhibitory effect of Akt1 on invasive migration is mediated through the proteasomal degradation of the transcription factor NFAT. nih.gov Conversely, Akt1 promotes cell motility and MMP9 production via NF-κB in fibrosarcoma cells. nih.gov Expression of constitutively active Akt1 in squamous carcinoma cells can induce epithelial to mesenchymal transition (EMT). nih.gov Both Akt1 and Akt2 have been shown to promote the invasion of human pancreatic cancer cells by upregulating IGF-I receptor expression. nih.gov
In hepatocellular carcinoma cells, upregulation of Akt1 enhanced migration and invasion in HepG2 cells, while it reduced migration and invasion in HCT 116 cells. cenmed.com These findings highlight that the effect of Akt1 on cell migration and invasion is likely dependent on the specific cell type and context. cenmed.com High levels of total Akt1 have been associated with increased lymph node metastasis in human prostate cancer. cenmed.com Selective activation of Akt1 not only positively regulates IGF-1-induced SKOV-3 cell migration and invasion but also promotes tumor metastasis. cenmed.com Conversely, the Akt1 isoform has been shown to limit breast cancer cell motility and invasion. cenmed.com Upregulation of Akt1 expression significantly inhibited HCT 116 cell invasion. cenmed.com The PI3K-Akt signaling pathway is a known regulator of cell migration and invasion. wikipedia.org Akt actively participates in the migratory process in motile cells, including metastatic cancer cells. wikipedia.org The downstream signaling mechanisms of Akt in cell migration are dependent on the tumor type, location, and intracellular localization of activated Akt. wikipedia.org Akt has been shown to phosphorylate NHE1, a key mediator of stress fiber disassembly, which is critical for growth factor-induced cytoskeletal rearrangements that favor cell migration and invasion. wikipedia.org Unexpectedly, specific Akt1-knockout in MDA-MB-231BR breast cancer cells led to increased cell migration and clonogenic potential. nih.gov Akt1 inhibition has been shown to alter gene expression profiles, leading to modified cell migration. nih.gov These results suggest that Akt1 deficiency could potentially promote a more malignant phenotype in certain contexts. nih.gov Loss of Akt1 has been shown to reduce the migration of fibroblasts and endothelial cells. limitlesslifenootropics.com Reconstitution of Akt1-deficient endothelial cells with Akt1 rescued defects in cell migration. limitlesslifenootropics.com Cell migration is an essential step in the angiogenic response. The migration of Akt1-deficient endothelial cells in response to VEGF was significantly impaired. Phosphorylated Akt has been implicated in the deregulation of cell motility. creative-biolabs.com Phosphorylation of palladin by Akt1 modulates cytoskeletal organization and cell motility. citeab.com
Influence on Angiogenesis
Akt plays a central role in promoting the survival of endothelial cells, a critical aspect of angiogenesis. guidetopharmacology.org Angiopoietin-1 (Ang1) activates Akt, thereby inhibiting endothelial cell apoptosis. guidetopharmacology.org Similarly, vascular endothelial growth factor (VEGF) also stimulates Akt, promoting endothelial cell survival. guidetopharmacology.org Activation of Akt appears to be a general antiapoptotic mechanism induced by proangiogenic stimuli. guidetopharmacology.org Since apoptosis of endothelial cells counteracts angiogenesis, signaling pathways that suppress apoptosis, such as the Akt pathway, can significantly contribute to angiogenesis. guidetopharmacology.org Activation of the Akt kinase orchestrates a number of signaling pathways potentially involved in angiogenesis. guidetopharmacology.org Akt has been shown to phosphorylate endothelial nitric oxide synthase (eNOS), leading to persistent, calcium-independent enzyme activation. limitlesslifenootropics.comguidetopharmacology.org Endothelial NO is essential for postnatal neovascularization, and eNOS knockout animals exhibit impaired angiogenesis in response to ischemia or VEGF. guidetopharmacology.org
Akt regulates protein expression at the level of transcription and translation, controlling long-term cellular responses. Akt1 is the predominant isoform in endothelial cells. In response to VEGF-A stimulation, active Akt levels in endothelial cells from Akt1-deficient mice were significantly lower than in wild-type animals. The loss of Akt1 dramatically impairs ischemia and VEGF-mediated angiogenesis in vivo and endothelial cell functions in vitro. limitlesslifenootropics.com These findings highlight that Akt1 is critical for ischemic and VEGF-mediated angiogenesis. limitlesslifenootropics.com The postnatal angiogenic defects observed in Akt1-deficient mice can be partly explained by defects in Akt substrate phosphorylation, cell migration, and NO release, all of which are important mechanisms for the assembly of stable angiogenic vessels. limitlesslifenootropics.com
However, sustained endothelial activation of Akt1 has been shown to induce the formation of structurally abnormal blood vessels. nih.gov The PI3K/Akt/mTOR pathway in tumor cells can increase VEGF secretion through both HIF-1 dependent and independent mechanisms. nih.govwikidata.org This pathway can also regulate angiogenesis by modulating the expression of other angiogenic factors such as nitric oxide and angiopoietins. nih.gov VEGF binding to receptors on endothelial cells stimulates this pathway, which is essential for endothelial cell migration. nih.gov PI3K/Akt signaling can induce angiogenesis and tumor growth by activating HIF-1. wikidata.org Interestingly, HIF-1 and Akt can independently promote tumor growth and angiogenesis in vivo. wikidata.org Akt expression has been associated with increased tumor size in HIF-1 null tumors, similar to the effect of HIF-1 itself. wikidata.org Akt can also preferentially increase the rate of translation of VEGF mRNA. wikidata.org
Modulation of Cell Cycle Progression
Akt1 plays a significant role in regulating cell cycle progression, particularly at the G1/S transition. Activated Akt kinase can modulate the function of numerous proteins involved in cell cycle progression at both the G1/S and G2/M transitions. This modulation occurs either through direct phosphorylation of target proteins or indirectly by regulating protein expression levels. nih.govresearchgate.net Growth factor-mediated Akt activation can increase the transcription of c-Myc, a promoter of cell cycle progression, leading to cells exiting G0 and entering the G1 phase. This process involves inducing the expression of D-type cyclins and suppressing negative cell cycle regulators like p21Cip1 and p27Kip1. researchgate.net
Akt also influences the stability of c-Myc and cyclin D1 indirectly via its downstream substrate, GSK-3β. researchgate.net Furthermore, Akt phosphorylates p21Cip1 at Thr145, which is located within its nuclear localization sequence. This phosphorylation can lead to the recruitment of p21Cip1 from the nucleus to the cytoplasm, thereby suppressing its inhibitory effect on cell cycle progression. nih.gov Akt-mediated T145 phosphorylation also hinders p21Cip1 from forming a complex with PCNA to inhibit DNA replication and reduces its binding to Cdk2/Cdk4, attenuating its Cdk2 inhibitory activity. nih.gov Similarly, Akt activation can affect cell cycle progression through the inhibition of p27Kip1 protein levels. pnas.org
While the precise mechanisms by which Akt1 regulates the cell cycle and coordinates cell growth and proliferation are still being explored, studies characterizing the Akt1 interactome during different cell cycle stages have provided novel perspectives. nih.govnih.govresearchgate.net These studies have identified numerous interacting partners of Akt1, with a significant number falling into functional classes related to cell growth or cell cycle processes. nih.govresearchgate.net Some of these proteins show varying associations with Akt1 in different cell cycle stages, suggesting counteracting effects that help tune stage-specific progression through the cycle. nih.govresearchgate.net
Inhibition of Akt1 would therefore be expected to counteract these pro-proliferative effects, potentially leading to cell cycle arrest. For instance, silencing Akt1 has been shown to significantly suppress the cell cycle and induce G1 cell cycle arrest in hepatocellular carcinoma cells, which was associated with increased PTEN expression and reduced Notch1 and cyclin D1 expression. spandidos-publications.com
Transcriptomic and Proteomic Landscape Changes upon this compound Treatment
Inhibiting Akt1 activity with this compound is expected to induce significant changes in the cellular transcriptomic and proteomic landscapes, reflecting the broad regulatory roles of Akt1. Akt1 influences gene expression both directly and indirectly.
Studies investigating the transcriptomic landscape in the context of Akt1 have shown that changes in the cellular levels of Akt1 lead to alterations in the expression of a set of differentially expressed genes, which in turn implies resulting Akt1 cellular functions. mdpi.comnih.govresearchgate.net Research delineating the impact of selective Akt1 knockdown or inhibiting Akt activity has revealed genome-wide transcriptomic alterations. mdpi.comnih.govresearchgate.net Beyond an expected positive relationship between Akt1 status and co-expressed genes, studies have uncovered an inherent role of Akt1 in inhibiting the expression of a subset of genes in both unstimulated and growth factor-stimulated cells. mdpi.comnih.govresearchgate.net Depletion of Akt1 can lead to the upregulation of genes that are often downregulated in tumors with elevated Akt1. mdpi.comnih.govresearchgate.net
At the proteomic level, Akt1 interacts with a wide array of proteins, and its inhibition would likely disrupt these interactions and alter the phosphorylation status and abundance of its substrates. Characterizing the Akt1 interactome during cell cycle progression, for example, has identified numerous interacting partners involved in cell growth and cell cycle processes, some of which show altered association with Akt1 depending on the cell cycle stage. nih.govresearchgate.net These proteomic changes can include alterations in the localization and binding of key cell cycle regulators and survival factors. pnas.org
While specific transcriptomic and proteomic data directly linked to this compound treatment were not extensively available in the search results, the known functions of Akt1 and the observed effects of Akt1 modulation (like knockdown or inhibition by other compounds) provide a strong basis for predicting the types of changes that would occur upon this compound treatment. These changes would likely involve a shift towards reduced expression of pro-proliferative genes and proteins, altered levels and localization of cell cycle regulatory proteins, and potentially changes in pathways related to metabolism and survival, given Akt1's broad involvement in these processes. proteinatlas.orggenecards.orgd-nb.infonih.govuniprot.orgmedlineplus.govmedlineplus.gov
Preclinical Investigations of Akt1 in 1
In Vitro Studies in Cellular Models
In vitro studies using various cell lines are fundamental to assessing the direct effects of Akt1-IN-1 on cellular processes and signaling pathways.
Assessment in Diverse Cell Line Panels
This compound and other Akt inhibitors have been evaluated across diverse cancer cell line panels to determine their broadness of activity and identify potentially sensitive cell types. Studies have shown that Akt inhibitors can inhibit the proliferation of several human cancer cell lines. researchgate.net For instance, a benzothienopyrimidine derivative, BIA-6, identified as a potential Akt1 inhibitor, demonstrated anti-proliferative activity in lung cancer cell lines such as NCI-H460, A549, NCI-H1975, and NCI-H2170, with half maximal growth inhibition (GI50) values ranging from 0.49 μM to 6.6 μM. e-crt.org Another Akt inhibitor, GSK690693, showed inhibition of proliferation in various hematologic neoplasia cell lines, with acute lymphoblastic leukemia cell lines being the most sensitive. spandidos-publications.com
While specific data for this compound across extensive diverse cell line panels were not extensively detailed in the provided snippets, the evaluation of other Akt inhibitors in diverse panels underscores the standard approach in preclinical assessment to understand the spectrum of activity.
Evaluation in Mutant Akt1 Cellular Systems (e.g., E17K)
The Akt1 E17K mutation is a frequent somatic mutation found in several cancer types, leading to constitutive activation of the PI3K/Akt pathway. mdpi.complos.org Evaluation of this compound or related Akt inhibitors in cellular systems harboring this specific mutation is crucial to assess their potential in targeting this oncogenic alteration.
Studies with other Akt inhibitors, such as the allosteric inhibitors ARQ 092 and ARQ 751, have demonstrated potent anti-proliferative activity in cell lines with wild-type or mutant Akt, including those with the AKT1-E17K mutation. nih.gov Expression of exogenous copies of AKT1E17K in MCF10A breast epithelial cells increased phosphorylation of Akt and its substrates, induced colony formation in soft agar, and led to lesion formation in immunodeficient mice, effects that were inhibited by Akt inhibitors like MK-2206 and AZD5363. aacrjournals.org Preclinical data, while not always showing a clear signal of increased sensitivity of Akt mutant cells specifically to Akt inhibitors, support the hypothesis that these mutations could be targets for such therapies, a concept being tested in clinical trials. oncotarget.com
Functional Assays of Akt1 Activity and Downstream Signaling
Functional assays are employed to directly measure the inhibitory effect of this compound on Akt1 kinase activity and its impact on downstream signaling molecules. Akt1 phosphorylates a range of downstream substrates involved in processes like cell survival, growth, and metabolism, including mTOR, GSK3β, and FOXO1. aacrjournals.orguniprot.orgactivemotif.com
In vitro kinase assays are a standard method to characterize the activity of Akt1 and the effect of inhibitors. activemotif.comfrontiersin.orgmdpi.combpsbioscience.com These assays often involve incubating recombinant Akt1 protein with a substrate peptide (such as one derived from GSK-3β) and measuring the phosphorylation of the substrate. activemotif.comfrontiersin.orgmdpi.commdpi.com
Studies with this compound (referred to as Compound 26 in one instance) in a BT474c breast adenocarcinoma xenograft model showed that it potently inhibits the phosphorylation of its downstream substrate GSK3β, as well as the phosphorylation of Akt (Ser473). medchemexpress.com Similarly, other Akt inhibitors have been shown to inhibit the phosphorylation of Akt downstream targets like PRAS40 and GSK3β. nih.govaacrjournals.org
The phosphorylation status of Akt1 at key sites like Thr308 and Ser473 is critical for its activity. mdpi.commdpi.com Studies have shown that phosphorylation at Ser473 can influence the sensitivity of Akt1 to certain inhibitors. mdpi.com
Interactive Table 1: In Vitro Inhibition of Akt Activity by Related Compounds
| Compound Name | Target(s) | IC50 (nM) | Cell Lines Tested | Reference |
| GSK690693 | Akt1, 2, 3 | 2 (Akt1) | Hematologic neoplasia, Acute lymphoblastic leukemia | spandidos-publications.com |
| BIA-6 | Akt1 | 256 | Lung cancer (NCI-H460, A549, NCI-H1975, NCI-H2170) | e-crt.org |
| Akti-1/2 (Inhibitor VIII) | Akt1, 2 | 300 (pAkt1T308) | COS-7, Breast cancer cells | mdpi.commdpi.com |
| MK-2206 | Akt1, 2, 3 | 5 (Akt1) | Various cancer cell lines | plos.org |
| ARQ 092 | Akt | Not specified | Diverse cancer cell lines | nih.gov |
| ARQ 751 | Akt | Not specified | Diverse cancer cell lines | nih.gov |
Note: Data for this compound specifically in diverse cell line panels and functional assays were limited in the provided snippets, so data for related Akt inhibitors are included to illustrate the types of studies conducted.
In Vivo Efficacy Evaluation in Animal Models
In vivo studies using animal models, particularly xenografts and genetically engineered mouse models, are essential to evaluate the efficacy of this compound in a more complex biological setting and to understand its effects on tumor growth and progression.
Xenograft Models (e.g., Patient-Derived Xenografts)
Xenograft models, where human cancer cells or patient-derived tumor tissue are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of investigational compounds. aacrjournals.orgresearchgate.netmdpi.com Patient-derived xenograft (PDX) models are particularly valuable as they are thought to better recapitulate the heterogeneity and characteristics of human tumors. researchgate.netmdpi.comnih.gov
This compound (Compound 26) has been characterized for its in vivo effects in a BT474c breast adenocarcinoma xenograft model. medchemexpress.com Continuous daily oral dosing of this compound at 100 and 200 mg/kg in nude mice bearing BT474c xenografts resulted in dose-dependent inhibition of tumor growth. medchemexpress.com At 200 mg/kg daily, this compound caused significant tumor growth inhibition. medchemexpress.com
Other Akt inhibitors have also shown efficacy in various xenograft models. BAY 1125976, a selective allosteric Akt1/2 inhibitor, demonstrated strong in vivo efficacy in cell line and patient-derived xenograft models, including KPL4 (PIK3CAH1074R mutant), MCF7, HBCx-2 breast cancer models, and AKTE17K mutant-driven prostate (LAPC-4) and anal cancer (AXF 984) models. researchgate.net Akt1/Akt2-IN-1 inhibited the growth of A2780 ovarian carcinoma cell xenografts. medchemexpress.com Ipatasertib (B1662790) (GDC-0068), an ATP-competitive Akt inhibitor, showed significant tumor growth inhibition in preclinical cancer cell line and xenograft models with alterations in PTEN or PIK3CA. aacrjournals.org Scutellarin, another potential Akt inhibitor, strongly suppressed patient-derived xenograft esophageal squamous cell carcinoma tumor growth in a mouse model. aacrjournals.org
Interactive Table 2: In Vivo Efficacy of this compound and Related Compounds in Xenograft Models
| Compound Name | Animal Model Type | Cancer Type/Cell Line | Key Findings | Reference |
| This compound (Compound 26) | Xenograft (nude mice) | BT474c breast adenocarcinoma | Dose-dependent inhibition of tumor growth; significant inhibition at 200 mg/kg daily. medchemexpress.com | medchemexpress.com |
| BAY 1125976 | Xenograft, PDX | Breast (KPL4, MCF7, HBCx-2), Prostate (LAPC-4, AKTE17K), Anal (AXF 984, AKTE17K) | Strong in vivo efficacy. researchgate.net | researchgate.net |
| Akt1/Akt2-IN-1 | Xenograft | A2780 ovarian carcinoma | Inhibited tumor growth. medchemexpress.com | medchemexpress.com |
| Ipatasertib (GDC-0068) | Xenograft, PDX | Various solid tumors (with PTEN or PIK3CA alterations) | Significant tumor growth inhibition. aacrjournals.org | aacrjournals.org |
| Scutellarin | PDX | Esophageal squamous cell carcinoma | Strongly suppressed tumor growth. aacrjournals.org | aacrjournals.org |
| Compound 20 (Akt degrader) | Xenograft | Not specified | Effectively suppressed tumor growth. nih.gov | nih.gov |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are utilized to study the role of specific genes, such as Akt1, in tumor development and progression within a native microenvironment. These models can involve the overexpression of activated Akt1 or the deletion of Akt1.
Transgenic mouse models with constitutive or inducible overexpression of activated (myristoylated) Akt1 have been developed to explore the oncogenic role of Akt1, particularly in mammary gland tumorigenesis. jci.orgnih.gov While overexpression of myristoylated-Akt1 alone did not always increase spontaneous tumor formation frequency, it increased susceptibility to carcinogen-induced mammary tumors. nih.gov
Studies using GEMMs with Akt1 deficiency have also provided insights into its role in various physiological and pathological processes. For example, mouse models with suppressed Akt1 expression specifically in vascular smooth muscle cells have been used to investigate the contribution of Akt1 during atherogenesis. ahajournals.org The absence of Akt1 in these cells influenced early and late stages of atherosclerosis, leading to features of plaque vulnerability. ahajournals.org
GEMMs have also been employed to study the role of Akt1 in neurological disorders, such as schizophrenia, by using mice with Akt1 deficiency. frontiersin.org Additionally, human neural stem cells genetically modified to overexpress Akt1 have been used in mouse stroke models to provide neuroprotection and functional improvement. nih.gov
While direct studies of this compound specifically in GEMMs were not found in the provided snippets, the use of these models is crucial for understanding the broader biological context of Akt1 inhibition and the potential systemic effects of compounds targeting this pathway.
Interactive Table 3: Studies Using Genetically Engineered Mouse Models Related to Akt1
| Model Type | Genetic Modification | Research Focus | Key Findings | Reference |
| Transgenic mouse model | Overexpression of activated Akt1 | Mammary gland tumorigenesis | Increased susceptibility to carcinogen-induced mammary tumors. nih.gov | nih.gov |
| Transgenic mouse models | Overexpression of activated Akt1 | Cardiac function and maladaptation | Chronic unregulated Akt signaling can become maladaptive. jci.org | jci.org |
| Mouse models with conditional Akt1 deletion | VSMC-specific Akt1 suppression | Atherogenesis | Absence of Akt1 in VSMCs influenced atherosclerosis progression and plaque vulnerability. ahajournals.org | ahajournals.org |
| Mutant mouse models | Akt1 deficiency | Behavioral phenotypes and social functions (schizophrenia model) | Double deficiency of Akt1 and Nrg1 impaired social cognitive functions. frontiersin.org | frontiersin.org |
| Mouse stroke model | hNSCs overexpressing Akt1 | Neuroprotection and functional improvement | Genetically modified hNSCs provided neuroprotection and improved functional recovery. nih.gov | nih.gov |
Based on the available information from the search results, specific detailed research findings and data tables focusing solely on the surrogate biomarker analysis of the chemical compound "this compound" in preclinical models could not be retrieved.
General preclinical investigations of AKT inhibitors, as discussed in the literature, often utilize the phosphorylation status of AKT itself (p-AKT) and its downstream targets within the PI3K/AKT/mTOR pathway as surrogate biomarkers to assess target engagement and pathway modulation. For instance, studies on other AKT inhibitors have examined changes in p-AKT (Ser473) levels and the phosphorylation of downstream proteins such as PRAS40 (pPRAS40) and S6 ribosomal protein (pS6) in preclinical models like cell lines and patient-derived xenografts (PDXs) aacrjournals.orgnih.govoncotarget.com. These markers can indicate the extent of AKT pathway inhibition following treatment nih.gov.
However, without specific studies detailing the effects of "this compound" on these or other potential surrogate biomarkers in preclinical models, it is not possible to provide the requested thorough, informative, and scientifically accurate content, including data tables, strictly focused on this particular compound as per the instructions for section 4.2.3.
Mechanisms of Acquired Resistance to Akt1 Inhibition and Therapeutic Strategies
Intrinsic and Acquired Resistance Mechanisms
Resistance to Akt1 inhibition can be broadly categorized into intrinsic resistance, which exists prior to treatment, and acquired resistance, which develops during therapy. Acquired resistance often involves the reactivation of signaling nodes downstream or parallel to the inhibited target, allowing cancer cells to bypass the therapeutic block.
Akt1 Mutations and Isoform Switching
Mutations within the AKT genes, particularly AKT1, can contribute to resistance to Akt inhibitors. While some common activating AKT1 mutations, such as E17K, have not consistently conferred resistance to all Akt inhibitors, equivocal evidence suggests that certain mutations might lead to relative resistance to specific types of Akt inhibitors, such as allosteric inhibitors. lipidmaps.org For instance, the AKT1 E17K mutation, a hotspot mutation, is frequently found in several common cancers. harvard.edumrc.ac.uk Studies in isogenic luminal breast cancer models have shown that the AKT1 E17K mutation can impact sensitivity to targeted pathway inhibitors, with AKT1-mutant cells showing differential sensitivity compared to PIK3CA-mutant cells. mdpi.com
Isoform switching, where cancer cells become more reliant on other AKT isoforms (Akt2 or Akt3) upon Akt1 inhibition, can also contribute to resistance. While Akt1, Akt2, and Akt3 share high sequence homology and overlapping functions, they also possess distinct roles. plos.org Upregulation of other AKT isoforms has been observed in some contexts of acquired resistance to Akt inhibitors. mrc.ac.uk
Reactivation of Upstream Receptor Tyrosine Kinases (RTKs)
A significant mechanism of acquired resistance to Akt inhibition involves the reactivation of upstream Receptor Tyrosine Kinases (RTKs). Inhibition of the PI3K/AKT/mTOR pathway can relieve negative feedback loops, leading to the increased expression and activation of various RTKs, including IGF-1R, IR, HER3, EGFR, and HER2. guidetopharmacology.orgciteab.comlipidmaps.org This RTK activation can subsequently reactivate downstream pathways, including the PI3K/AKT/mTOR pathway itself, thereby limiting the effectiveness of Akt inhibitors. guidetopharmacology.orgciteab.com This feedback mechanism is partly mediated by the loss of AKT's inhibitory effect on transcription factors like FOXO, which can stimulate RTK expression. guidetopharmacology.orgciteab.com
Compensatory Activation of Parallel Signaling Pathways (e.g., MAPK, PIM)
Cancer cells can also develop resistance by activating parallel signaling pathways that can compensate for the inhibited Akt signaling. The MAPK/ERK pathway is a prominent example, as it is frequently interconnected with the PI3K/AKT pathway and plays a crucial role in cell proliferation and survival. guidetopharmacology.orgciteab.comrmreagents.com Inhibition of the PI3K/AKT pathway can lead to the activation of the MAPK pathway, contributing to resistance. guidetopharmacology.orgresearchgate.net
PIM kinases (PIM1, PIM2, and PIM3) represent another family of serine/threonine kinases that can function in parallel to AKT and contribute to resistance. fishersci.comnih.gov PIM kinases can regulate processes like apoptosis, metabolism, and protein translation, with some shared substrates with AKT and mTORC1. Studies have shown that Akt inhibition can lead to the transcriptional induction of PIM-1, which in turn can regulate the expression of RTKs, contributing to a feedback loop that promotes resistance. fishersci.comnih.gov
Reactivation of mTOR Signaling
While Akt is a key activator of mTORC1, inhibition of Akt does not always completely suppress mTOR activity, and reactivation of mTOR signaling can occur as a resistance mechanism. nih.gov Inhibition of mTORC1 alone can activate a negative feedback loop that leads to the activation of mTORC2 and subsequently AKT, potentially leading to resistance. citeab.com Conversely, feedback activation of SGK3 and AKT has been shown to contribute to rapamycin (B549165) resistance by reactivating the mTORC1/4EBP1 axis via TSC2. mrc.ac.uk Reactivated PI3K-AKT-mTOR signaling has been identified as a dominant mechanism driving resistance to PI3Kβ/AKT inhibitors in certain contexts. atamanchemicals.comguidetopharmacology.org
Role of Cancer Stemness in Resistance
Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capacity, are often associated with therapeutic resistance. nih.govglycosmos.org There is evidence suggesting a link between Akt inhibition and the enrichment of CSC populations. lipidmaps.org Studies have shown that adaptation to Akt inhibition can induce the acquisition of cancer stem cell-like phenotypes, potentially contributing to resistance. dergipark.org.trfigshare.com Targeting the Akt pathway has been explored as a strategy to target CSCs in certain cancers. nih.govglycosmos.org
Strategies to Overcome Resistance
Given the multifaceted nature of resistance to Akt1 inhibition, several strategies are being investigated to overcome these mechanisms and improve therapeutic outcomes. These approaches often involve combination therapies targeting multiple nodes in the signaling network or addressing the compensatory pathways that become activated.
Targeting the reactivated RTKs is a rational strategy to overcome resistance mediated by their upregulation. Combining Akt inhibitors with inhibitors of specific RTKs, such as EGFR or HER3, has shown promise in preclinical models. lipidmaps.org
Inhibiting parallel survival pathways like MAPK and PIM is another approach. Dual blockade of PI3K/AKT and MAPK pathways has been explored, although toxicity can be a limiting factor. guidetopharmacology.org Targeting PIM kinases in combination with Akt inhibitors has demonstrated synergistic antitumor effects in preclinical studies, suggesting a potential strategy to circumvent PIM-mediated resistance. fishersci.comnih.govnih.govnih.gov
Strategies to prevent or overcome the reactivation of mTOR signaling are also under investigation, including the use of dual PI3K/mTOR inhibitors or combinations targeting specific components of the mTOR pathway. wikipedia.orgabcam.comwikipedia.org
Addressing the role of cancer stemness in resistance may involve therapies that target CSC populations or the pathways that maintain their phenotype. nih.govglycosmos.org
Combination Therapy with Other Pathway Inhibitors
Combining Akt1 inhibitors with agents targeting other key signaling pathways is a primary strategy to circumvent acquired resistance. This approach aims to simultaneously block parallel or downstream pathways that may become activated upon Akt1 inhibition or to target alternative mechanisms that contribute to resistance.
Activation of bypass signaling pathways, particularly receptor tyrosine kinases (RTKs) such as EGFR, HER2, and HGFR, has been identified as a mechanism of acquired resistance to Akt inhibitors scientificarchives.commdpi.comnih.govmdpi.com. Preclinical studies have shown that resistance to Akt inhibitors in breast cancer models can involve the hyper-phosphorylation of multiple RTKs, including EGFR, Her2, HFGR, EhpB3, and ROR1 mdpi.com. Importantly, this resistance could be overcome by treatment with an EGFR inhibitor, suggesting a rational combination strategy mdpi.com.
The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, and its activation is implicated in resistance to a range of therapies, including chemotherapy and targeted agents mdpi.comnih.govdovepress.commdpi.com. Consequently, combining Akt inhibitors with inhibitors of other components of this pathway or interacting pathways is being investigated. For instance, preclinical studies suggest that the combination of potent PI3K and MAPK inhibitors can overcome adaptive kinome resistance to single agents in models of glioblastoma frontiersin.org.
In hormone receptor-positive (HR+) breast cancer, where Akt alterations may confer resistance to CDK4/6 inhibition, trials are evaluating the addition of Akt inhibitors like ipatasertib (B1662790) to endocrine therapy, with or without CDK4/6 inhibitors such as palbociclib (B1678290) dovepress.comaacrjournals.org.
Furthermore, activation of the Akt pathway has been linked to resistance to chemotherapy agents, including taxanes, cisplatin (B142131), and gemcitabine (B846) nih.govdovepress.commdpi.complos.org. Combining Akt inhibition with chemotherapy has shown promise in preclinical models, sensitizing cells to these agents nih.govdovepress.complos.org. For example, in ovarian endometrioid adenocarcinoma models, combining an Akt inhibitor with cisplatin resulted in enhanced and prolonged induction of apoptosis and improved tumor control compared to either agent alone plos.org. Similarly, in neuroblastoma cells, the PI3K/mTOR inhibitor NVP-BEZ235 enhanced doxorubicin-induced apoptosis bmj.com.
The interplay between the PI3K-Akt pathway and PARP inhibition also suggests potential combination strategies. Activation of the PI3K-Akt pathway by PARP inhibition can limit the efficacy of PARP inhibitors mdpi.com. Therefore, combining PARP inhibitors with Akt inhibitors could potentially overcome this resistance mechanism mdpi.com.
Combinations involving Akt inhibitors and immunotherapy are also being explored, particularly in cancers where Akt activation might contribute to resistance to immune checkpoint inhibitors nih.govresearchgate.net.
Sequential Treatment Modalities
Beyond simultaneous combination therapy, the sequence in which different agents are administered can influence therapeutic outcomes and overcome resistance. Research into sequential treatment modalities suggests that the timing of Akt inhibition in relation to other therapies is critical.
Studies in glioblastoma models have investigated sequential targeting strategies to interrupt Akt-driven subclone-mediated progression aacrjournals.orgnih.gov. These studies indicate that drug resistance in certain cell populations, such as ALDH1A1+ tumor cells that enrich and acquire AKT-mediated resistance in response to temozolomide (B1682018), is not intrinsic but rather an adaptive mechanism emerging after initial treatment aacrjournals.orgnih.gov. The subclonal progression of these resistant cells was found to be Akt-driven and could be interfered with by a well-timed sequential, rather than simultaneous, combination strategy aacrjournals.orgnih.gov. This research proposes the combination of temozolomide and Akt inhibitors in a sequential schedule as a potential strategy for future clinical investigation in glioblastoma aacrjournals.orgnih.gov.
Similarly, in neuroblastoma cells, the sensitizing effect of the PI3K/mTOR inhibitor NVP-BEZ235 on doxorubicin-induced apoptosis was dependent on scheduling; pretreatment with the inhibitor reduced apoptosis, while delayed addition post-chemotherapy increased the sensitizing effect bmj.com. These findings highlight that sequential dosing, especially when targeting a single pathway with multiple inhibitors, can have significant implications for the design of combination therapies involving molecular targeted approaches to the PI3K/Akt/mTOR signaling pathway bmj.com.
Identification of Predictive Biomarkers for Combination Sensitivity
Identifying biomarkers that can predict response or resistance to Akt inhibitors, particularly in combination regimens, is a critical unmet need in optimizing patient treatment dovepress.comaacrjournals.orgresearchgate.netpatsnap.com. Predictive biomarkers can help stratify patients who are most likely to benefit from Akt-targeted therapies and guide the selection of appropriate combination partners to overcome or prevent resistance.
Specific genomic alterations within the PI3K/AKT pathway are being investigated as potential predictive biomarkers. The AKT1 E17K mutation, a hotspot mutation, has shown promise as a predictor of response to certain ATP-competitive Akt inhibitors researchgate.netsemanticscholar.org. However, aside from this specific alteration, robust predictive biomarkers for Akt inhibitor response have been challenging to identify researchgate.net.
Alterations in other components of the PI3K/AKT pathway, such as mutations in PIK3CA and loss of PTEN expression, are also being explored as biomarkers, given their frequent involvement in pathway activation mdpi.comdovepress.comaacrjournals.orgresearchgate.netpatsnap.com.
Beyond individual gene alterations, combinations of mutations may serve as predictive markers. For example, a combination of AKT1 and CDH1 mutations has been identified as a potential predictor of primary resistance to immune-checkpoint inhibitors in dMMR/MSI-H gastrointestinal cancer nih.govresearchgate.net. This combined biomarker showed good performance in predicting primary resistance in a study cohort researchgate.net.
Mechanisms of acquired resistance themselves can also point to potential predictive biomarkers for combination sensitivity. Upregulation of RTK activity, such as EGFR, in response to Akt inhibition suggests that baseline or emergent RTK activation could predict sensitivity to combination therapy with RTK inhibitors mdpi.com. Similarly, the enrichment of cancer stem cells and the expression of related markers like ID4 have been identified as potential predictors of sensitivity to Akt inhibitors and may indicate a need for combination strategies targeting stemness mdpi.com.
Further research is needed to validate these potential biomarkers and integrate them into clinical practice to personalize treatment strategies involving Akt1 inhibition and combination therapies researchgate.net.
Advanced Methodologies and Future Research Directions in Akt1 in 1 Research
Computational Approaches in Inhibitor Discovery and Characterization
Computational methods play a crucial role in the discovery and optimization of AKT1 inhibitors by providing efficient ways to screen large libraries of compounds, predict binding affinities, and understand the molecular interactions between inhibitors and the AKT1 protein. These techniques reduce the need for extensive experimental testing, accelerating the drug discovery pipeline.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein, such as AKT1, to form a stable complex. This method estimates the binding affinity between the molecule and the target protein based on scoring functions iiarjournals.org. Molecular docking studies have been extensively applied to identify potential AKT1 inhibitors from various databases, including natural product libraries iiarjournals.orgtandfonline.commdpi.comresearchgate.netnih.govsemanticscholar.org. For instance, molecular docking has been used to explore the binding capabilities of compounds within the AKT1 active site aip.org. Studies have identified natural compounds with significant binding affinities to AKT1 through molecular docking, supporting its use in drug discovery efforts targeting this kinase researchgate.net. Specific studies have investigated the inhibitory effects of molecules on AKT1 protein using molecular docking to assess binding affinity nih.gov. Researchers have also used molecular docking to investigate the binding mode and molecular interactions of specific inhibitors, such as MK-2206, with human AKT isoforms plos.org.
Molecular dynamics (MD) simulations extend static docking studies by simulating the dynamic behavior of the protein-ligand complex over time nih.gov. These simulations provide insights into the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the strength of interactions under near-physiological conditions nih.govnih.gov. MD simulations can estimate the theoretical binding affinity of selected virtual hits towards the AKT isoforms mdpi.com. Studies have performed MD simulations to analyze and evaluate the stability of complexes formed between potential inhibitors and AKT1 nih.gov. For example, MD simulations were used to study the dynamic binding mode of a small-molecule compound with AKT1 protein, providing a theoretical basis for subsequent structural modification frontiersin.org. Analyses from MD simulations, such as RMSF (Root Mean Square Fluctuation) and hydrogen bonding, can indicate the relative potency of inhibitors nih.gov. MD studies have also helped infer important amino acid residues that provide stability to the AKT1-inhibitor complex nih.gov.
Structure-Based Drug Design
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein, AKT1, to design or optimize inhibitors that can bind with high affinity and specificity plos.orgmedchemexpress.comactivemotif.comfrontiersin.orgharvard.edu. This approach often involves analyzing the binding site characteristics, identifying key residues involved in ligand interaction, and designing molecules that can complementary fit into the pocket and form favorable interactions chemrxiv.org. Crystal structures of AKT1 in complex with inhibitors provide crucial information about binding characteristics, which can then be used for SBDD rcsb.orgrsc.org. For example, integration of SBDD and physical properties-based design led to the identification of compounds with improved properties as potent and selective AKT inhibitors rcsb.org. SBDD has been successfully applied to discover new classes of AKT1 inhibitors by combining approaches like structure-based pharmacophore modeling with docking methods chemrxiv.org. Analyzing the structure of AKT1 complexed with an inhibitor can help generate pharmacophore models suitable for binding within the inhibitor binding site mdpi.com. Key residues critical for selective AKT binding have been highlighted using docking simulations, aiding SBDD efforts researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity against a target like AKT1 plos.org. These models can then be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors researchgate.net. 3D-QSAR models, which consider the three-dimensional arrangement of atoms, have been generated to identify essential structural features required for AKT1 inhibitors aip.org. These models often have good statistical predictive values and can be validated using test sets aip.org. Multi-target QSAR models have also been developed to probe the inhibitory activity of compounds against different AKT isoforms, highlighting key structural attributes responsible for higher inhibitory activity mdpi.com. QSAR studies, often combined with molecular docking, have been used to analyze the structural determinants for the bioactivities of AKT1 inhibitors nih.govresearchgate.net.
Functional Genomics and Proteomics Applications
Functional genomics and proteomics approaches enable systematic investigation of the cellular roles of AKT1 and the impact of its inhibition on a genome-wide or proteome-wide scale. These methods help identify downstream targets, elucidate signaling pathways, and uncover compensatory mechanisms.
High-Throughput Screening for Novel Substrates
High-throughput screening (HTS) techniques are used to rapidly assay large numbers of potential substrates for kinases like AKT1 researchgate.net. These methods typically involve using peptide arrays or other platforms presenting a diverse set of potential phosphorylation sites, which are then incubated with active AKT1 and ATP cellsignal.compromega.com. Phosphorylation events are detected using specific antibodies or other detection methods, allowing for the identification of novel AKT1 substrates cellsignal.com. With the increasing number of uncharacterized serine/threonine kinases, researchers are seeking to quickly find substrates for HTS programs cellsignal.com. Kits are available that provide biotinylated nonphospho-peptides as kinase substrates, along with controls, for screening purposes cellsignal.compromega.com. Identifying AKT1-specific substrates is important for understanding its precise roles in various cellular processes activemotif.comuniprot.org. More than 100 substrate candidates have been reported for AKT kinases, although isoform specificity is not always determined uniprot.orglifechemicals.com. High-throughput exploration of the network dependent on AKT1 using proteomics can also put forward new direct and indirect targets of the kinase researchgate.net.
siRNA/CRISPR-Cas9 Gene Editing for Pathway Deconvolution
Using selective siRNAs directed against AKT1 allows researchers to silence the expression of endogenous AKT1 and analyze the transcriptomic consequences mdpi.com. Genome-wide RNA-sequencing analysis following AKT1 knockdown can delineate the impact of reduced AKT1 levels on gene expression mdpi.com. This can reveal genes whose expression is positively or negatively regulated by AKT1 mdpi.com.
Phosphoproteomics for Signaling Network Analysis
Phosphoproteomics is a powerful technique used to globally analyze protein phosphorylation, a critical post-translational modification that regulates protein function and cellular signaling networks. This methodology is particularly valuable in the study of kinase inhibitors like Akt1-IN-1, as it can reveal downstream substrates and affected pathways upon inhibition of Akt1 activity.
Studies employing chemical phosphoproteomics have been instrumental in understanding the targets and modes of action of various AKT inhibitors. This approach can identify numerous regulated phosphorylation sites, expanding the known AKT signaling network and identifying potential direct or indirect targets of AKT inhibition nih.gov. For instance, phosphoproteomic analysis has revealed a larger population of Akt1-dependent substrates in endothelial lysates researchgate.net. Such studies can involve characterizing protein lysates and utilizing schematic approaches to differentiate Akt1- versus Akt2-targeted substrates researchgate.net. Heat maps can visualize phosphorylation events that are down-regulated in the absence of Akt1, indicating Akt1-dependent phosphorylation sites researchgate.net.
Targeted phosphoproteomics of signaling networks, such as the Ras network, has also provided insights into the complex interplay and cross-regulation between pathways like PI3K/AKT/mTOR and RAS/ERK. For example, differential phosphorylation of AKT1 at specific sites, such as S124, has been observed in response to different cellular perturbations, consistent with the modulation of AKT1 activity biorxiv.org. Phosphoproteomics allows for the identification of numerous sites of differential phosphorylation within these subnetworks, highlighting their combinatorial complexity biorxiv.org.
The application of phosphoproteomics extends beyond cancer research. It has been used to study signaling pathways in various biological processes, such as amino acid signaling in fibroblasts, where it helps identify pivotal proteins and phosphorylation sites associated with signal transduction pathways frontiersin.org. This demonstrates the versatility of phosphoproteomics in uncovering molecular mechanisms influenced by targeted compounds like this compound.
Data from phosphoproteomic analyses can provide detailed insights into the specific phosphorylation sites affected by Akt1 activity. For example, studies on Akt1 knockout cells have identified numerous phosphosites with altered phosphorylation levels. A simplified representation of such findings might include:
| Protein | Phosphorylation Site | Normalized Fold Change (Akt1 KO vs WT) |
| Protein A | Serine XXX | -3.1 |
| Protein B | Threonine YYY | -2.8 |
| Protein C | Serine ZZZ | -2.5 |
Note: This table is illustrative, based on the type of data described in phosphoproteomic studies researchgate.net. Actual data for this compound would require specific experimental results.
These findings underscore the utility of phosphoproteomics in dissecting the intricate signaling networks governed by Akt1 and understanding the molecular consequences of its inhibition by compounds such as this compound.
Development of Novel Preclinical Models for this compound Evaluation
Preclinical models are essential tools for evaluating the efficacy and mechanisms of action of compounds targeting specific proteins like Akt1. The development and utilization of novel and relevant preclinical models are crucial for advancing the understanding and potential therapeutic applications of this compound.
Genetically engineered mouse models have proven valuable in evaluating the therapeutic potential of Akt inhibitors. These models can include transgenic mice expressing constitutively active Akt isoforms or knockout mice lacking specific Akt isoforms aacrjournals.org. For instance, transgenic mice expressing myristylated Akt (MyrAkt) in specific tissues have been used to model spontaneous tumor development driven by activated Akt signaling, providing a platform to test the efficacy of Akt inhibitors in delaying tumor onset and progression aacrjournals.org. Studies using Akt1 knockout mice have also been instrumental in understanding the specific roles of Akt1 in processes like tumor initiation and progression in different cancer types mdpi.com.
Beyond systemic models, the development of cell line models with specific genetic modifications relevant to Akt1 signaling is also important. For example, generating Akt1 knockout clones in cancer cell lines allows for the investigation of the specific impact of Akt1 deficiency on cellular behaviors such as proliferation, migration, and radiosensitivity frontiersin.org. These in vitro models provide a controlled environment to study the direct effects of targeting Akt1.
Furthermore, preclinical evaluation of pathways involving Akt, such as the PI3K/Akt/mTOR pathway, has been conducted in animal models of diseases beyond cancer, such as multiple sclerosis oncotarget.com. Murine models of MS have been used to validate findings from in silico and in vitro studies, demonstrating the applicability of animal models in exploring the impact of Akt signaling modulation in non-oncological contexts oncotarget.com.
The selection and development of preclinical models for evaluating this compound are guided by the specific biological question being addressed. Models may be chosen based on their relevance to particular disease types, the presence of specific genetic alterations affecting Akt1, or their suitability for studying particular cellular or physiological processes influenced by Akt1.
Investigation of this compound in Non-Oncological Contexts (e.g., Immunomodulation, Aging, Neurological Function)
While Akt1 and its pathway are extensively studied in the context of cancer due to their role in cell survival, proliferation, and growth, there is growing interest in investigating the functions of Akt1 in non-oncological settings. The broader roles of Akt1 suggest potential areas for the investigation of compounds like this compound beyond their anti-cancer potential.
Immunomodulation: The PI3K/Akt/mTOR pathway plays a significant role in immune cell function. Akt1 has been shown to potentiate the suppressive functions of myeloid-derived suppressor cells, which are involved in regulating inflammation and anti-tumor immunity nih.gov. Alterations in the PI3K/Akt/mTOR pathway can influence susceptibility to autoimmunity, highlighting its involvement in immune responses oncotarget.com. Given Akt1's role in these processes, investigating the effects of this compound on various immune cell populations and inflammatory responses could be a relevant area of research.
Aging: The PI3K/Akt/mTOR pathway is implicated in the aging process and age-related diseases. Dysregulation of this pathway in glial cells, for instance, may contribute to brain tumors in aging aging-us.com. Age-related changes in immune function and inflammation, often referred to as "inflammaging," involve complex signaling pathways where Akt may play a part nih.govoaepublish.com. While direct studies on this compound and aging are limited in the provided information, the known links between Akt1 signaling and processes affected by aging suggest potential avenues for investigation.
Neurological Function: Akt1 is crucial for normal brain development and function. It acts as a key modulator in adult neurogenesis, influencing neuron positioning, dendritic development, and synapse formation uniprot.org. Disturbances in the regulation of the AKT1 gene have been associated with several neurological disorders, including Huntington's and Alzheimer's diseases nih.gov. Furthermore, restoring Akt-1 and mTOR pathways in the brain has been suggested as a potential strategy to alleviate symptoms in neurodegenerative conditions like Alzheimer's and Parkinson's disease frontiersin.org. Studies using Akt1-deficient mouse models have also provided insights into the role of Akt1 in regulating behavioral phenotypes and social functions relevant to conditions like schizophrenia frontiersin.org. These findings indicate that this compound's impact on neurological function, neuroinflammation, and neurodegenerative processes could be a valuable area for future research.
The investigation of this compound in these non-oncological contexts could reveal novel therapeutic opportunities or provide a more comprehensive understanding of Akt1's physiological roles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
